1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Beschreibung
This compound features a piperidine core substituted with a sulfonyl-linked 1-methylpyrazole at position 1 and a 1,2,3-triazole group at position 3. Its molecular architecture combines heterocyclic moieties known for hydrogen bonding (triazole) and metabolic stability (sulfonyl-pyrazole), making it relevant in medicinal chemistry for targeting enzymes or receptors.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-15-9-11(8-14-15)20(18,19)16-6-2-10(3-7-16)17-12-4-5-13-17/h4-5,8-10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYURZJMXGYPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS Number: 2198365-17-0) is a novel heterocyclic compound that combines pyrazole, sulfonyl, triazole, and piperidine moieties. This unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H16N6O2S
- Molecular Weight: 296.35 g/mol
- Purity: Typically ≥ 95%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Preparation of the Pyrazole Derivative: Starting with appropriate hydrazones and carbonyl compounds.
- Sulfonylation: Introducing the sulfonyl group to form the pyrazole sulfonamide.
- Piperidine Formation: Cyclization to form the piperidine ring.
- Triazole Formation: Utilizing azides and alkynes in a copper-catalyzed cycloaddition reaction.
Biological Activity Overview
The biological activities of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- Triazoles have been documented to possess antifungal activity against various pathogens.
- Pyrazoles have shown antibacterial properties in preliminary studies.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity:
- Triazoles are known for their antiproliferative effects against cancer cell lines.
- The sulfonamide group may enhance the binding affinity to target proteins involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction: Binding to cellular receptors may modulate signaling pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and analogs:
Key Observations:
- Sulfonyl Linkers : The target compound and analogs in , and share sulfonyl groups, which enhance solubility and metabolic stability. Ethyl or methyl substitutions on pyrazole (e.g., vs. ) influence steric and electronic properties.
- Heterocyclic Moieties: The 1,2,3-triazole in the target compound contrasts with oxadiazole in or amine in .
Pharmacological and Physicochemical Properties
- Solubility : Sulfonyl groups enhance aqueous solubility, as seen in and . The triazole in the target compound may further improve solubility via polar interactions.
- Metabolic Stability : Methylpyrazole sulfonyl derivatives (e.g., ) exhibit resistance to oxidative metabolism, a trait likely retained in the target compound.
- Bioactivity: The triazole group’s hydrogen-bonding capacity may enhance target engagement compared to oxadiazole in or carbaldehyde in , which could react non-specifically .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
